

BAY-1436032 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: BAY-1436032

Cat. No.: B15617696

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BAY-1436032 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and mechanism of action of **BAY-1436032**.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of BAY-1436032 in various solvents?

A: **BAY-1436032** exhibits high solubility in DMSO and Ethanol, but is insoluble in water.^[1] Quantitative solubility data is summarized in the table below. Note that solubility can vary between batches and is affected by factors such as temperature and the purity of the solvent. For DMSO, using a fresh, anhydrous grade is crucial as absorbed moisture can significantly reduce solubility.^{[1][2]}

Data Presentation: **BAY-1436032** Solubility

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	125 mg/mL	255.35 mM	Ultrasonic and warming may be required.[2]
120 mg/mL	245.14 mM	Sonication and heating are recommended.[3]	
111.5 mg/mL	227.76 mM		
98 mg/mL	200.19 mM	Use fresh DMSO to avoid reduced solubility due to moisture.[1]	
Ethanol	98 mg/mL	200.19 mM	[1][4]
3 mg/mL	[5]		
DMF	1 mg/mL	[5]	
Water	Insoluble	Insoluble	[1]
In Vivo Formulation	4 mg/mL	8.17 mM	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[3]

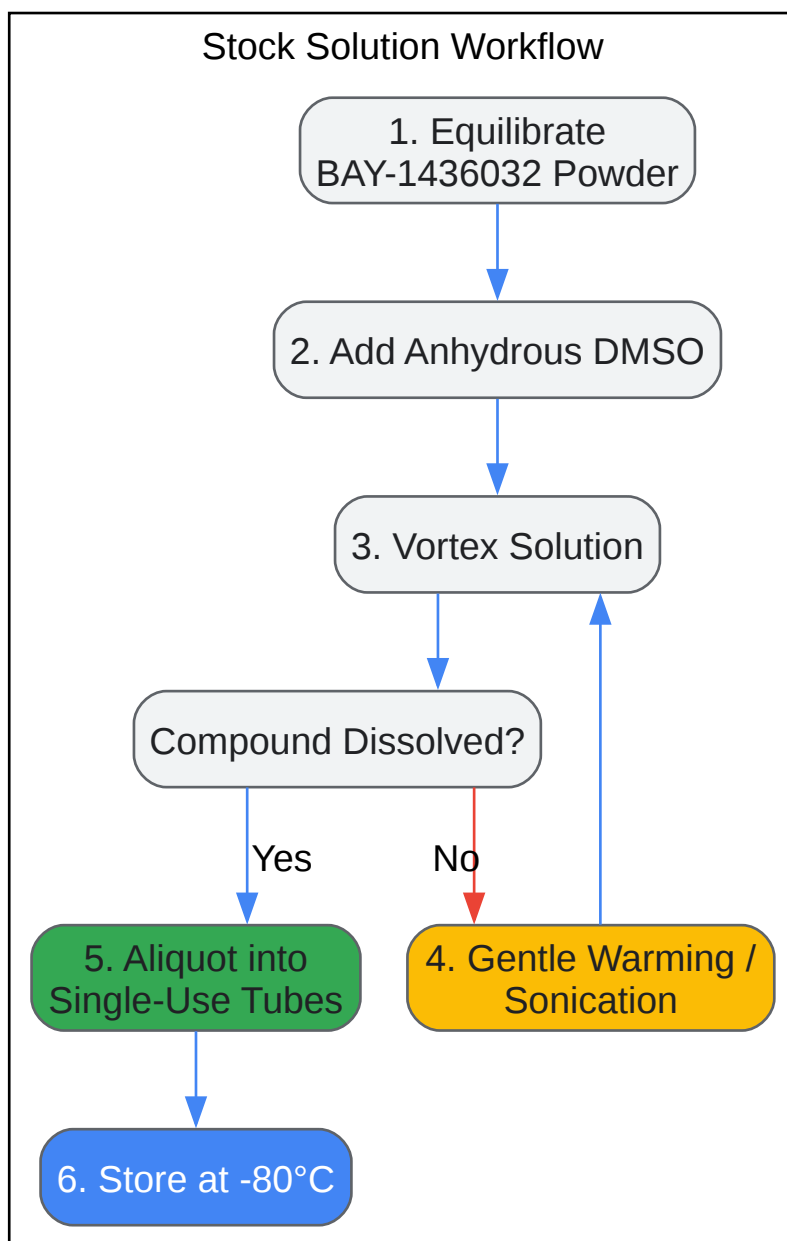
Molecular Weight of **BAY-1436032**: 489.53 g/mol [2]

Q2: How should I prepare a stock solution of BAY-1436032?

A: Proper preparation of stock solutions is critical for experimental success. The following protocol outlines the recommended procedure for preparing a 10 mM stock solution in DMSO.

Experimental Protocols: Preparation of a 10 mM Stock Solution

- Pre-Experiment Preparation:
 - Bring the vial of **BAY-1436032** powder to room temperature before opening.
 - Use a fresh, anhydrous grade of DMSO to ensure maximum solubility.[\[1\]](#)[\[2\]](#)
- Calculation:
 - Determine the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a 5 mg vial:
 - $\text{Mass (mg)} = 5 \text{ mg}$
 - $\text{Molecular Weight (g/mol)} = 489.53$
 - $\text{Desired Concentration (M)} = 0.010$
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight} * \text{Concentration})$
 - $\text{Volume (L)} = 0.005 / (489.53 * 0.010) = 0.001021 \text{ L or } 1.021 \text{ mL}$
 - Therefore, add 1.021 mL of DMSO to 5 mg of **BAY-1436032** powder.
- Dissolution:
 - Add the calculated volume of DMSO to the vial containing the compound.
 - Vortex the solution to facilitate dissolution.
 - If the compound does not fully dissolve, brief sonication or warming in a water bath (37°C) is recommended.[\[2\]](#)[\[3\]](#)
- Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[\[2\]](#)
 - Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[\[2\]](#)



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Caption: Workflow for preparing **BAY-1436032** stock solution.

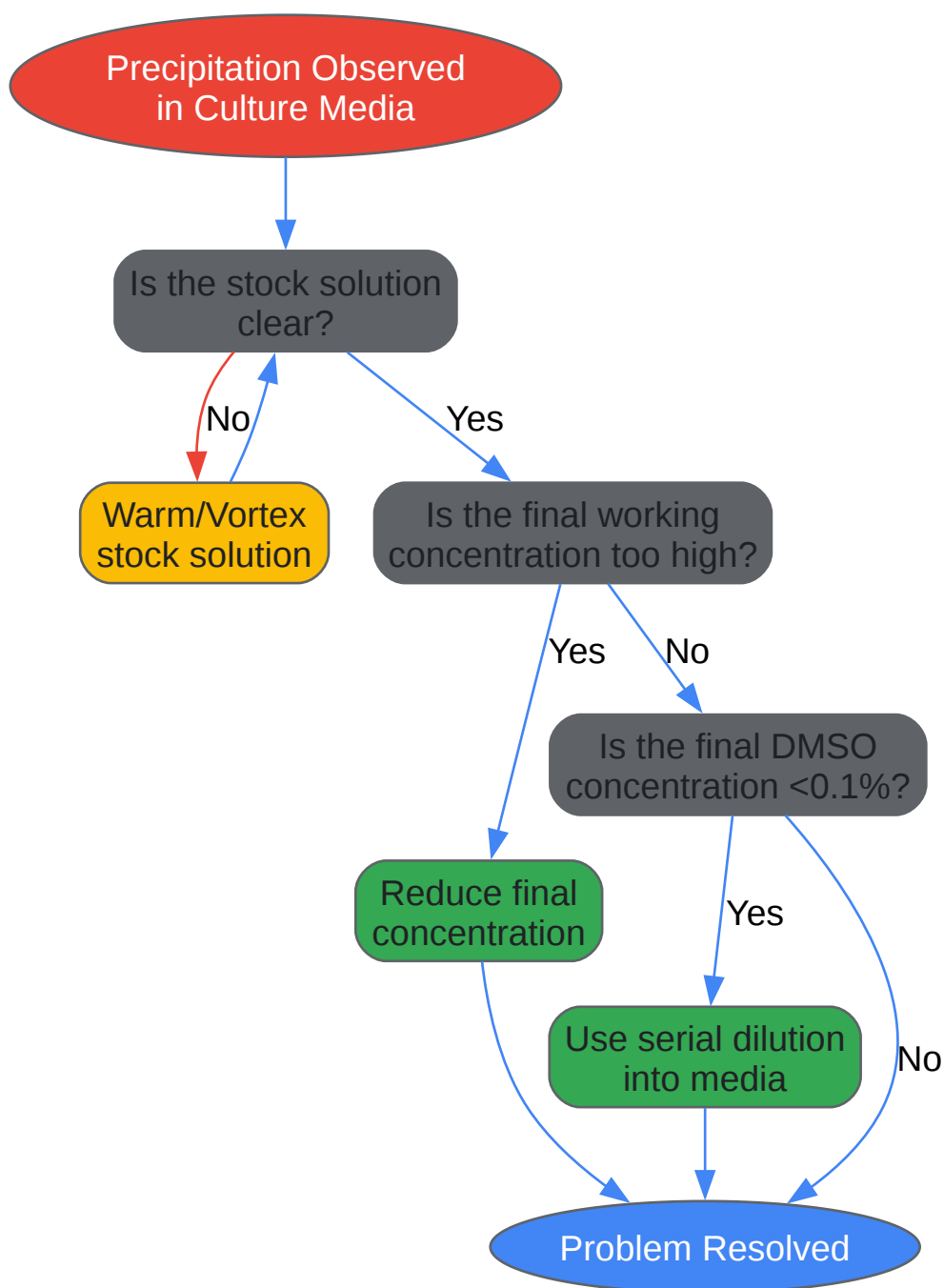
Q3: My **BAY-1436032** is precipitating out of solution in my cell culture media. What can I do?

A: Precipitation in aqueous media is a common issue for hydrophobic compounds. This is often due to the final concentration of the solvent (e.g., DMSO) being too low to maintain solubility, or

the compound's concentration exceeding its solubility limit in the media.

Troubleshooting Guide: Compound Precipitation

- **Check Final DMSO Concentration:** Ensure the final percentage of DMSO in your cell culture medium is sufficient to maintain solubility but non-toxic to your cells. For many cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.
- **Lower the Working Concentration:** The most straightforward solution is to test a lower final concentration of **BAY-1436032** in your experiment.
- **Serial Dilution:** Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution. First, dilute your stock solution in a small volume of media, then add this intermediate dilution to your final culture volume. This can prevent localized high concentrations that lead to precipitation.
- **Re-dissolve Stock:** Ensure your stock solution is fully dissolved before use. If any precipitate is visible in the stock, warm it gently and vortex before making dilutions.



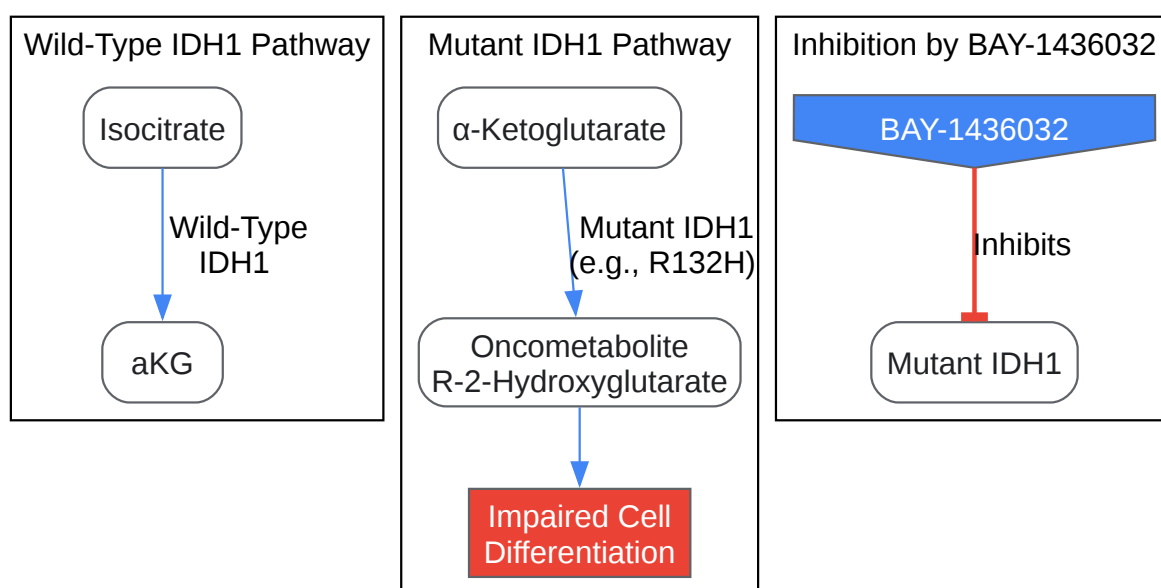
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Caption: Troubleshooting flowchart for **BAY-1436032** precipitation.

Q4: What is the mechanism of action for BAY-1436032?

A: **BAY-1436032** is a potent and selective oral inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[4][6][7] In normal cells, wild-type IDH1 converts isocitrate to α -

ketoglutarate (α -KG).[8] However, mutations in IDH1 (such as IDH1-R132X) give the enzyme a neomorphic function, causing it to convert α -KG into the oncometabolite R-2-hydroxyglutarate (R-2HG).[8][9] High levels of R-2HG disrupt cellular metabolism and epigenetic regulation, leading to impaired cell differentiation and promoting tumorigenesis.[8][10] **BAY-1436032** acts by specifically inhibiting the activity of these IDH1 mutants, thereby blocking the production of R-2HG.[6][10] This reduction in R-2HG levels allows for the restoration of normal cellular differentiation processes.[4][6]



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Caption: Signaling pathway of mutant IDH1 and inhibition by **BAY-1436032**.

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